

# Technical Overview of 3-Fluoro-5-formylbenzonitrile

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## Compound of Interest

Compound Name: 3-Fluoro-5-formylbenzonitrile

Cat. No.: B581179

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## Abstract

This document provides a concise technical summary of **3-Fluoro-5-formylbenzonitrile**, a fluorinated aromatic nitrile. It confirms the standardized nomenclature of the compound and presents key physicochemical properties. Due to the specific and developing nature of research surrounding this molecule, this guide focuses on foundational data available in public chemical databases. In-depth experimental protocols and established signaling pathways are not widely published at the time of this report.

## Chemical Identity and Nomenclature

The compound with the structure featuring a benzene ring substituted with a fluorine atom at position 3, a formyl group at position 5, and a nitrile group at position 1 is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) by the name provided.

IUPAC Name: **3-Fluoro-5-formylbenzonitrile**<sup>[1]</sup>.

This nomenclature is systematically derived from the parent structure, benzonitrile, with substituents named and numbered according to IUPAC rules. The compound is also known by its synonym, 3-Cyano-5-fluorobenzaldehyde<sup>[2][3]</sup>.

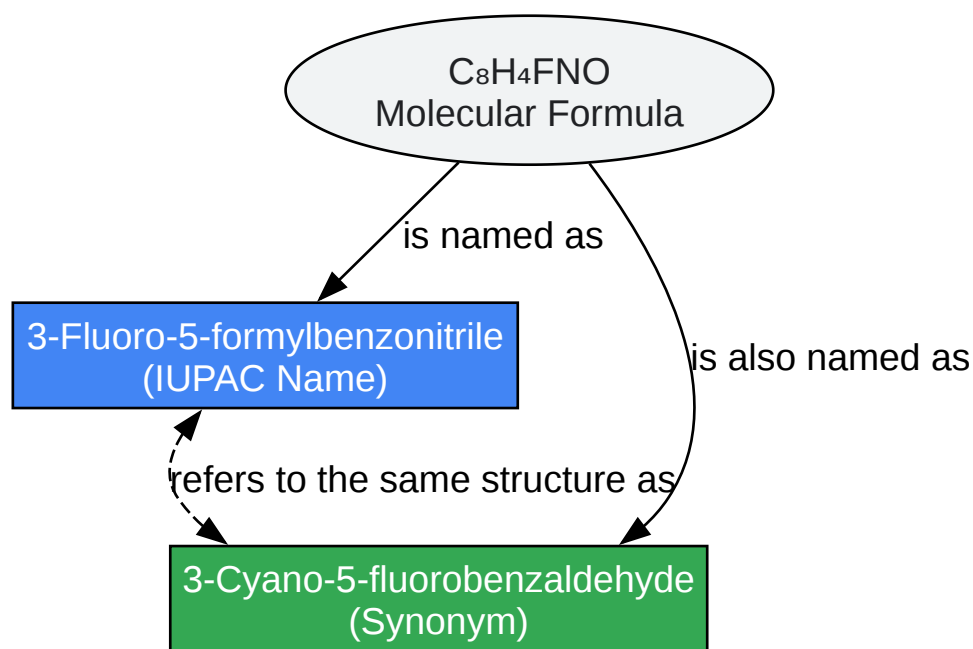
## Physicochemical Properties

Quantitative data for **3-Fluoro-5-formylbenzonitrile** has been aggregated from various chemical databases. The following table summarizes its key computed and experimental properties.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>4</sub> FNO	PubChem[1]
Molecular Weight	149.12 g/mol	PubChem[1]
CAS Number	1003708-42-6	PubChem[1], Manchester Organics[4]
Appearance	Not specified (Varies by supplier)	
Boiling Point	205.17 °C at 760 mmHg (Predicted)	Alfa Chemistry[2]
Flash Point	77.88 °C (Predicted)	Alfa Chemistry[2]
Density	1.26 g/cm <sup>3</sup> (Predicted)	Alfa Chemistry[2]
SMILES	<chem>C1=C(C=C(C=C1F)C#N)C=O</chem>	Alfa Chemistry[2]

## Logical Relationship of Synonyms

The chemical structure can be named based on different parent molecules, leading to logical synonyms. The following diagram illustrates the relationship between the IUPAC name and its common synonym, both referring to the same chemical entity.



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Caption: Relationship between the molecular formula and its nomenclature.

## Note on Experimental Data

While the properties listed provide a foundational understanding of **3-Fluoro-5-formylbenzonitrile**, it is important to note that comprehensive, peer-reviewed experimental protocols, detailed reaction mechanisms, and established biological signaling pathways involving this specific compound are not extensively documented in readily accessible scientific literature. The data presented is largely based on computational predictions and information from chemical supplier databases[2][4][5]. Researchers are advised to consult primary literature for specific applications or to develop and validate their own experimental procedures.

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## References

- 1. 3-Fluoro-5-formylbenzonitrile | C<sub>8</sub>H<sub>4</sub>FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 1003708-42-6|3-Fluoro-5-formylbenzonitrile|BLD Pharm [bldpharm.com]
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